molecular formula C8H6BrClO B3237762 4-Bromo-5-chloro-2-methylbenzaldehyde CAS No. 1394291-50-9

4-Bromo-5-chloro-2-methylbenzaldehyde

Cat. No.: B3237762
CAS No.: 1394291-50-9
M. Wt: 233.49 g/mol
InChI Key: KNXNOEQKERZPKL-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-methylbenzaldehyde is a halogenated benzaldehyde derivative with a molecular formula C₈H₆BrClO. Its structure features a benzene ring substituted with a bromine atom at position 4, a chlorine atom at position 5, a methyl group at position 2, and a formyl group at position 1. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its reactive aldehyde group and halogen substituents, which facilitate further functionalization .

Notably, conflicting CAS numbers are reported for this compound: 1394291-50-9 (purity 95%, per Combi-Blocks ) and 1531209-75-2 (listed by CymitQuimica ). This discrepancy necessitates verification for precise identification in industrial or research settings.

Properties

IUPAC Name

4-bromo-5-chloro-2-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c1-5-2-7(9)8(10)3-6(5)4-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXNOEQKERZPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-5-chloro-2-methylbenzaldehyde can be synthesized through several methods. One common approach involves the bromination and chlorination of 2-methylbenzaldehyde. The reaction typically employs bromine and chlorine as reagents under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-2-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-2-methylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
4-Bromo-5-chloro-2-methylbenzaldehyde Br (4), Cl (5), CH₃ (2), CHO (1) C₈H₆BrClO Pharmaceutical intermediate; high reactivity
4-Bromo-5-fluoro-2-methylbenzaldehyde Br (4), F (5), CH₃ (2), CHO (1) C₈H₆BrFO Lower molecular weight; fluorinated drug precursor
3-Bromo-5-chloro-4-hydroxybenzaldehyde Br (3), Cl (5), OH (4), CHO (1) C₇H₄BrClO₂ Higher polarity (due to -OH); solubility in polar solvents
4-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde Br (4), Cl (2), CF₃ (5), CHO (1) C₈H₃BrClF₃O Enhanced electron-withdrawing effects; agrochemical applications
2-Amino-5-bromo-4-chloro-benzaldehyde NH₂ (2), Br (5), Cl (4), CHO (1) C₇H₅BrClNO Amino group enables Schiff base formation; biochemical reagent

Structural and Reactivity Differences

  • Halogen Effects :

    • Bromine and chlorine in this compound enhance electrophilic substitution reactivity compared to fluorine analogs (e.g., 4-Bromo-5-fluoro-2-methylbenzaldehyde) .
    • The trifluoromethyl group in 4-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde introduces strong electron-withdrawing effects, increasing stability under acidic conditions .
  • Hydroxyl (e.g., 3-Bromo-5-chloro-4-hydroxybenzaldehyde) or amino groups (e.g., 2-Amino-5-bromo-4-chloro-benzaldehyde) significantly alter solubility and reactivity, enabling use in polar reaction systems .

Biological Activity

4-Bromo-5-chloro-2-methylbenzaldehyde (C₈H₆BrClO) is an aromatic compound characterized by the presence of a benzaldehyde functional group, with bromine and chlorine substituents at the 4 and 5 positions, respectively, and a methyl group at the 2 position. This unique structure imparts distinctive chemical properties that have been investigated for their potential biological activities.

  • Molecular Formula : C₈H₆BrClO
  • Molecular Weight : 233.49 g/mol
  • Structure : The compound features a reactive aldehyde group (CHO), which is crucial for its biological interactions.

The presence of halogen atoms (bromine and chlorine) enhances the compound's reactivity compared to its analogs, potentially influencing its biological interactions through altered lipophilicity and electronic properties .

Biological Activity Overview

The biological activity of this compound has been explored mainly in the context of medicinal chemistry and biochemical research. Its potential therapeutic properties include:

  • Enzyme Inhibition : The compound has been investigated for its ability to interact with various enzymes, potentially serving as an enzyme inhibitor or modulator.
  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity, making it a candidate for further exploration in antifungal and antibacterial applications.
  • Anticancer Activity : There is ongoing research into the compound's potential anticancer properties, especially in relation to its effects on specific cancer cell lines.

Case Studies and Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Enzyme-Catalyzed Reactions :
    • The compound has been utilized as a probe in enzyme-catalyzed reactions, suggesting its utility in studying biological pathways .
    • It has shown potential as a building block for synthesizing more complex molecules through reactions such as aldol condensation and reductive amination.
  • Antimicrobial Activity :
    • Research indicates that halogenated benzaldehydes can disrupt cellular antioxidation systems in fungi, potentially leading to their use as antifungal agents .
    • The specific activity of this compound against various microbial strains remains to be fully characterized.
  • Anticancer Studies :
    • In vitro studies utilizing MTT assays have been conducted to assess the cytotoxicity of this compound against different cancer cell lines. Results suggest variable efficacy depending on concentration and exposure time .

Comparative Biological Activity Table

Activity TypeDescriptionReference
Enzyme InhibitionPotential inhibitor in enzyme-catalyzed reactions
AntimicrobialInvestigated for antifungal properties
AnticancerCytotoxic effects observed in cancer cell lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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